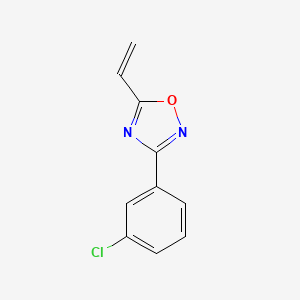

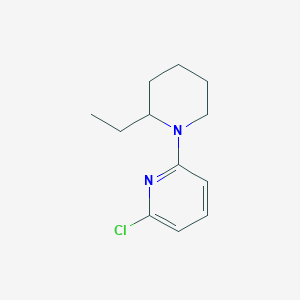

![molecular formula C10H18N2O B1454227 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one CAS No. 1228552-71-3](/img/structure/B1454227.png)

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Descripción general

Descripción

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a chemical compound with the CAS Number: 1228552-71-3 . Its molecular weight is 182.27 . The IUPAC name for this compound is 9-methyl-2,9-diazaspiro[5.5]undecan-1-one .

Molecular Structure Analysis

The InChI code for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is 1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is 182.27 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available from the current sources.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one has been explored for its potential in synthesizing therapeutic agents. Its structure is conducive to forming spirocyclic compounds, which are prevalent in many pharmacologically active molecules. Researchers have investigated its derivatives as potent and selective inhibitors in targeting specific proteins or enzymes within cellular pathways .

Material Science: Advanced Polymer Development

In material science, this compound’s unique diazaspiro core can be utilized to develop advanced polymers with specific mechanical properties. These polymers could be designed for high durability and flexibility, making them suitable for industrial applications where such traits are essential .

Environmental Science: Pollutant Removal

The compound’s ability to form complex structures with metals can be harnessed in environmental science for pollutant removal from water sources. By creating chelating agents, it can potentially bind to heavy metals, facilitating their extraction and purification of water bodies .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one can serve as standards or reagents in chromatography and spectroscopy. Their stable and distinctive chemical properties allow for accurate calibration and measurement in various analytical procedures .

Pharmacology: Drug Metabolism Studies

This compound is also significant in pharmacology, particularly in studying drug metabolism and pharmacokinetics. Its structural features can be modified to produce metabolites that help understand the metabolic pathways and transformation of pharmaceutical substances .

Biochemistry: Enzyme Mechanism Elucidation

Biochemists can employ 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in enzyme mechanism studies. Its structure can mimic certain biological molecules, aiding in the investigation of enzyme-substrate interactions and providing insights into enzyme catalysis .

Agriculture: Pesticide Formulation

In agriculture, research into the use of this compound in pesticide formulation is ongoing. Its chemical properties could lead to the development of new pesticides that are more effective and environmentally friendly .

Industrial Processes: Catalyst Development

Finally, in industrial processes, the compound’s framework can be used to develop catalysts that enhance the efficiency of chemical reactions. This application is crucial for industries aiming to optimize production processes and reduce energy consumption .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 9-Methyl-2,9-diazaspiro[5It is known to interact with its target, the mettl3/mettl14 protein complex, and influence its function .

Biochemical Pathways

The compound affects the m6A regulation pathway. The METTL3/METTL14 protein complex is a part of this pathway and is responsible for installing the methyl mark on RNA . The compound’s interaction with this complex can therefore influence the methylation of RNA and subsequently affect gene expression regulation .

Pharmacokinetics

The pharmacokinetic properties of 9-Methyl-2,9-diazaspiro[5Similar compounds have been reported to show low cellular membrane permeability .

Result of Action

The compound’s action on the METTL3/METTL14 protein complex can lead to changes in the methylation of RNA. This can affect various biological processes, including splicing, translation, stability, and degradation of RNA . It can also influence the progression of diseases such as cancer and diabetes .

Propiedades

IUPAC Name |

9-methyl-2,9-diazaspiro[5.5]undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTQURBVZPSVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCCNC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)